2-Chloro-7-methyl-3-vinylquinoline
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Overview
Description
2-Chloro-7-methyl-3-vinylquinoline is a chemical compound with the molecular weight of 203.67 . Its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10ClN/c1-3-9-7-10-5-4-8(2)6-11(10)14-12(9)13/h3-7H,1H2,2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 203.67 . More detailed properties such as solubility, melting point, and boiling point are not available in the retrieved data .Scientific Research Applications
Potential as an Anti-Diabetic Agent
2-Chloro-7-methyl-3-vinylquinoline (CMVQ) has been studied for its potential as an anti-diabetic agent. In a docking study using Hex and Maestro Schrödinger software, CMVQ and other vinyl quinoline derivatives were evaluated for their interaction with the DPP IV protein complex. The study aimed to compare these compounds with standard Metformin hydrochloride, a widely used anti-diabetic drug. CMVQ demonstrated significant docking energy, indicating a potential for anti-diabetic applications.
Mechanism of Action
Target of Action
Quinoline compounds often target enzymes like topoisomerases and gyrase, which are essential for DNA replication in bacteria .
Mode of Action
Quinolines typically act by inhibiting these enzymes, preventing DNA replication and thus inhibiting bacterial growth .
Biochemical Pathways
The inhibition of these enzymes disrupts the DNA replication process, affecting the cell division of bacteria and leading to their death .
Pharmacokinetics
The pharmacokinetics of quinoline compounds can vary, but they are generally well-absorbed and widely distributed in the body. They can be metabolized in the liver and excreted in the urine .
Result of Action
The result of this action is the death of the bacteria, leading to the resolution of the bacterial infection .
Action Environment
The action of quinoline compounds can be influenced by various factors such as pH, presence of efflux pumps in bacteria, and mutations in the target enzymes .
Properties
IUPAC Name |
2-chloro-3-ethenyl-7-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-3-9-7-10-5-4-8(2)6-11(10)14-12(9)13/h3-7H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYDMDPXQVRIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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